molecular formula C14H9NO7S2 B262272 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one

6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one

Cat. No. B262272
M. Wt: 367.4 g/mol
InChI Key: DXDKJKLWLJIRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one, commonly known as NBQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

NBQX acts as a competitive antagonist of 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor and blocking the binding of glutamate, NBQX reduces the influx of calcium ions into the postsynaptic neuron, thereby inhibiting synaptic transmission.
Biochemical and Physiological Effects
NBQX has been shown to have a variety of biochemical and physiological effects, including reducing excitotoxicity, increasing survival of neurons, and improving cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBQX in lab experiments is its selectivity for 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one receptors, which allows for more precise manipulation of glutamate receptor activity. However, one limitation is that it does not affect other types of glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, which are also involved in synaptic plasticity and learning and memory.

Future Directions

There are several future directions for research involving NBQX. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the role of glutamate receptors in addiction and substance abuse disorders. Additionally, research is needed to further elucidate the mechanisms underlying the neuroprotective effects of NBQX and other 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one receptor antagonists.

Synthesis Methods

The synthesis of NBQX involves several steps, starting with the reaction of 2-nitrophenol with methylsulfonyl chloride to form 2-nitro-4-(methylsulfonyl)phenol. This compound is then reacted with 2-chlorobenzoic acid to form 6-chloro-2-nitro-4-(methylsulfonyl)phenyl 2-carboxybenzoate. Next, the benzoxathiol ring is formed by reacting this compound with thionyl chloride and sodium bicarbonate. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

NBQX has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanism of action of other drugs that target glutamate receptors.

properties

Product Name

6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one

Molecular Formula

C14H9NO7S2

Molecular Weight

367.4 g/mol

IUPAC Name

6-(4-methylsulfonyl-2-nitrophenoxy)-1,3-benzoxathiol-2-one

InChI

InChI=1S/C14H9NO7S2/c1-24(19,20)9-3-4-11(10(7-9)15(17)18)21-8-2-5-13-12(6-8)22-14(16)23-13/h2-7H,1H3

InChI Key

DXDKJKLWLJIRFP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)SC(=O)O3)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)SC(=O)O3)[N+](=O)[O-]

Origin of Product

United States

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